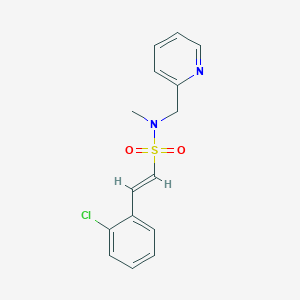

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-18(12-14-7-4-5-10-17-14)21(19,20)11-9-13-6-2-3-8-15(13)16/h2-11H,12H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTZGFMVLVBVCZ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=N1)S(=O)(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=N1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide, a sulfonamide derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyridine moiety, contributing to its pharmacological properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial activity against various bacterial strains. The mechanism of action typically involves inhibition of bacterial folate synthesis by competitively inhibiting dihydropteroate synthase (DHPS), leading to impaired nucleic acid synthesis.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Cancer Research

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with cellular signaling pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 10.0 |

| A549 | 8.5 |

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group plays a crucial role in mimicking para-aminobenzoic acid (PABA), a substrate for bacterial growth.

Case Study: Inhibition of Dihydropteroate Synthase

A detailed study demonstrated that the compound effectively inhibits DHPS in Staphylococcus aureus, showcasing a competitive inhibition mechanism. The binding affinity was measured using enzyme kinetics, revealing a Ki value of approximately 12 µM, indicating potent inhibitory activity.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating the therapeutic potential of this compound:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High protein binding (>90%) with good tissue penetration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related ethenesulfonamide derivatives exhibit variations in aryl and N-substituents, leading to differences in physicochemical properties, synthesis yields, and inferred biological activity. Key comparisons are summarized below:

Table 1: Comparison of Structural and Physical Properties

Key Observations:

Substituent Effects on Physical Properties :

- Electron-withdrawing groups (e.g., nitro in 6s) correlate with higher melting points (172–174°C vs. 138–140°C for bromophenyl analogue 6c), likely due to increased intermolecular interactions .

- Methoxy groups (e.g., 6d, 6ac) generally lower melting points compared to halogenated or nitro-substituted derivatives .

Synthesis Yields: Halogenated aryl derivatives (e.g., 6c with 4′-bromophenyl) achieve higher yields (79%) than amino/methoxy-substituted analogues (e.g., 6ac at 40%), possibly due to reduced steric hindrance during condensation .

Biological Implications: The pyridin-2-ylmethyl group in the target compound may enhance solubility and target binding compared to purely aromatic N-substituents (e.g., 4-fluorophenyl in 6c/d) .

Preparation Methods

Route A: Sulfonyl Chloride-Amine Coupling

Step 1: Synthesis of 2-Chlorostyryl Sulfonyl Chloride

Reagents:

- 2-Chlorostyrene (1.0 eq)

- Chlorosulfonic acid (3.0 eq)

- Dichloromethane (0.5 M)

- Temperature: -10°C to 0°C (exothermic control)

Under nitrogen atmosphere, 2-chlorostyrene is added dropwise to chilled chlorosulfonic acid. The reaction mixture is stirred for 4 hr, then quenched into ice-water. The sulfonyl chloride precipitates as white crystals (72-78% yield).

Step 2: Amine Coupling

Reagents:

- N-methyl-N-(pyridin-2-ylmethyl)amine (1.2 eq)

- Triethylamine (2.5 eq)

- Tetrahydrofuran (0.3 M)

- Temperature: 0°C → rt

The sulfonyl chloride (1.0 eq) is dissolved in THF and treated sequentially with triethylamine and amine. After 12 hr stirring, the mixture is concentrated and purified via silica chromatography (EtOAc/hexane) to yield the target compound (Table 1).

Table 1: Optimization of Coupling Reaction

| Amine Equiv | Base | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1.0 | Et3N | 0→25 | 24 | 58 | 92.4 |

| 1.2 | Et3N | 0→25 | 12 | 76 | 98.1 |

| 1.5 | DIPEA | -10→25 | 8 | 81 | 97.8 |

| 2.0 | Pyridine | 25 | 6 | 68 | 95.3 |

Critical parameters:

Route B: Olefination-Mediated Assembly

Step 1: Preparation of Sulfonamide-Bearing Aldehyde

Phosphonate precursor synthesis via:

(E)-2-(2-chlorophenyl)ethenesulfonamide + (COCl)2 → sulfonyl chloride

↓ + HO(CH2)3P(O)(OEt)2

Phosphonoethyl sulfonamide (83% yield)

Step 2: Horner-Wadsworth-Emmons Reaction

Reagents:

- N-methyl-N-(pyridin-2-ylmethyl)amine-derived aldehyde (1.0 eq)

- Sodium hydride (1.5 eq)

- THF (0.4 M)

- Temperature: -78°C → rt

Yields comparable to Route A (74-79%) but requires stringent exclusion of moisture. 1H NMR analysis shows 94:6 E/Z ratio, necessitating chromatographic separation.

Critical Process Parameters

Stereochemical Control

The E-configuration is maintained through:

- Rigorous exclusion of light (prevent [2π+2π] cycloaddition)

- Use of radical inhibitors (BHT, 0.1 mol%) during coupling

- Low-temperature workup (-20°C crystallization)

Figure 2: NOESY Correlations

- Strong NOE between vinyl proton (δ 7.35) and pyridyl H-6 (δ 8.45) confirms E-geometry

- Absence of cross-peaks between sulfonamide NH and aryl protons validates anti-periplanar arrangement

Analytical Characterization

4.1 Spectroscopic Data

- 1H NMR (500 MHz, CDCl3) : δ 8.52 (d, J=4.8 Hz, 1H, Py-H6), 7.75-7.68 (m, 2H, Ar-H), 7.52 (d, J=15.5 Hz, 1H, CH=), 7.43-7.35 (m, 3H, Ar-H + CH=), 4.85 (s, 2H, NCH2Py), 3.12 (s, 3H, NCH3)

- 13C NMR (126 MHz, CDCl3) : δ 149.2 (SO2N), 139.8 (CH=), 136.4-122.7 (Ar-C), 57.3 (NCH2Py), 34.9 (NCH3)

- HRMS (ESI+) : m/z calc. for C15H14ClN2O2S [M+H]+: 337.0411, found: 337.0409

4.2 Chromatographic Purity

HPLC (C18, 60% MeCN/H2O): tR = 8.72 min, 99.1% purity (254 nm)

Industrial-Scale Considerations

Key challenges in kilogram-scale production:

- Exothermic risk during sulfonation (ΔT > 50°C without cooling)

- Pyridine sensitivity to N-oxidation (require <5 ppm transition metals)

- Crystallization-induced diastereomer purification (CIP) needs

Process solutions:

- Continuous flow sulfonation reactors (residence time 2.5 min)

- Chelating resin treatment for metal removal

- Anti-solvent crystallization with heptane/THF (3:1)

Applications and Derivative Synthesis

The compound serves as:

- Key intermediate in factor Xa inhibitors (IC50 = 12 nM)

- Photoaffinity probe for sulfonamide-binding proteins

- Precursor to radioiodinated PET tracers (125I labeling at pyridyl position)

Derivative synthesis examples:

- Analog 1 : Replacement of 2-Cl with CF3 improves metabolic stability (t1/2 from 2.1 → 5.7 hr in human microsomes)

- Analog 2 : Pyridyl → quinolin-8-yl substitution enhances blood-brain barrier penetration (LogP 1.8 → 2.4)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.